

A Comparative Analysis of the Thermodynamic Properties of Tetradecamethylhexasiloxane and Other Linear Siloxanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetradecamethylhexasiloxane*

Cat. No.: *B090760*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermodynamic properties of **tetradecamethylhexasiloxane** (MD4M) against other linear siloxanes, supported by experimental data. The information presented is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in understanding the physicochemical characteristics of these compounds, which is crucial for applications ranging from heat transfer fluids to excipients in drug formulations.

Quantitative Comparison of Thermodynamic Properties

The following table summarizes key thermodynamic properties of **tetradecamethylhexasiloxane** and other members of the linear polydimethylsiloxane homologous series. These properties exhibit clear trends with increasing chain length, which are critical for selecting the appropriate siloxane for a specific application.

Property	Hexamethyl disiloxane (MM)	Octamethyl trisiloxane (MDM)	Decamethyl tetrasiloxane (MD2M)	Dodecamet hylpentasil oxane (MD3M)	Tetradecam ethylhexasil oxane (MD4M)
Molecular Formula	C ₆ H ₁₈ OSi ₂	C ₈ H ₂₄ O ₂ Si ₃	C ₁₀ H ₃₀ O ₃ Si ₄	C ₁₂ H ₃₆ O ₄ Si ₅	C ₁₄ H ₄₂ O ₅ Si ₆
Molar Mass (g/mol)	162.38	236.53	310.69	384.84	458.99
Boiling Point (°C)	100.3	152.8	194.3	229	245-246[1]
Melting Point (°C)	-68	-80	-70	-60	-59[2][3]
Density (g/cm ³ at 20°C)	0.764	0.82	0.854	0.876	0.891[1][4]
Vapor Pressure (Pa at 25°C)	4370	332	46.5	5.3	0.27[3]
Heat of Vaporization (kJ/mol)	33.9	40.2	45.9	51.5	~57 (estimated)
Specific Heat Capacity (J/g·K at 20°C)	~1.9	~1.8	~1.7	~1.6	~1.5 (estimated)

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for determining the thermodynamic properties of liquids. Below are detailed methodologies for key experiments.

Vapor Pressure Determination via Ebulliometry

Objective: To measure the vapor pressure of siloxanes at different temperatures.

Apparatus: A Scott ebulliometer is commonly used. This apparatus consists of a boiler, a Cottrell pump to ensure the equilibrium of vapor and liquid phases, a temperature measurement system (e.g., a platinum resistance thermometer), and a pressure control and measurement system.

Procedure:

- The siloxane sample is introduced into the boiler of the ebulliometer.
- The system is evacuated to remove any dissolved gases.
- The pressure in the system is set to the desired value using a pressure control system.
- The sample is heated to its boiling point at the set pressure.
- The Cottrell pump ensures that a continuous stream of boiling liquid and vapor is in equilibrium with the thermometer, allowing for an accurate measurement of the boiling temperature.
- The pressure and temperature data points are recorded.
- The procedure is repeated for a range of pressures to obtain the vapor pressure curve.

Heat Capacity Measurement by Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of siloxanes as a function of temperature.

This method is based on the ASTM E1269 standard.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system. The DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature.

Procedure:

- Baseline Calibration: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program to obtain a baseline curve.
- Reference Sample Measurement: A known mass of a standard reference material with a well-characterized specific heat capacity (e.g., sapphire) is placed in the sample pan. The same temperature program is run to measure the heat flow to the reference material.
- Sample Measurement: A known mass of the siloxane sample is hermetically sealed in a sample pan. The same temperature program is run to measure the heat flow to the sample.
- Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the reference material, and the baseline at a given temperature, taking into account their respective masses.

Heat of Vaporization Measurement by Calorimetry

Objective: To directly measure the enthalpy of vaporization of siloxanes.

Apparatus: A specialized calorimeter, such as a Calvet-type calorimeter or a custom-built vaporization calorimeter.

Procedure:

- A known amount of the siloxane is placed in a vaporization cell within the calorimeter at a constant temperature.
- A controlled amount of energy (e.g., via an electric heater) is supplied to the sample to induce vaporization at a constant rate.
- The mass of the vaporized sample is accurately measured, often by passing the vapor through a condenser and collecting the liquid.
- The heat of vaporization is calculated by dividing the total energy input by the amount of substance vaporized.

Visualizing the Trends in Thermodynamic Properties

The relationship between the molecular structure of linear siloxanes and their thermodynamic properties can be visualized to highlight key trends. The following diagram illustrates the increase in boiling point with the addition of each dimethylsiloxane unit to the polymer chain.

[Click to download full resolution via product page](#)

Caption: Boiling point increases with chain length in linear siloxanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry - Savant Labs [savantlab.com]
- 2. store.astm.org [store.astm.org]
- 3. mse.ucr.edu [mse.ucr.edu]
- 4. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Thermodynamic Properties of Tetradecamethylhexasiloxane and Other Linear Siloxanes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090760#thermodynamic-properties-of-tetradecamethylhexasiloxane-compared-to-other-siloxanes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com